molecular formula C21H24IN3O2 B12311193 N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide

Cat. No.: B12311193
M. Wt: 477.3 g/mol
InChI Key: XTOOXVJXRARBGN-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide is a complex organic compound that features a benzopyran ring system and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the benzopyran and piperazine intermediates. The benzopyran intermediate can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperazine intermediate is often prepared by reacting 4-iodoaniline with piperazine in the presence of a coupling agent such as EDCI or DCC.

The final step involves the coupling of the benzopyran intermediate with the piperazine intermediate using a suitable linker, such as acetic anhydride, under controlled temperature and pH conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzopyran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran ring can yield quinone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring system can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridin-3-amine
  • N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-propylpiperidin-4-amine
  • N-(3,4-dihydro-2H-1-benzopyran-4-yl)-6-methoxypyridin-3-amine

Uniqueness

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide is unique due to the presence of the iodophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H24IN3O2

Molecular Weight

477.3 g/mol

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24IN3O2/c22-16-5-7-17(8-6-16)25-12-10-24(11-13-25)15-21(26)23-19-9-14-27-20-4-2-1-3-18(19)20/h1-8,19H,9-15H2,(H,23,26)

InChI Key

XTOOXVJXRARBGN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CN3CCN(CC3)C4=CC=C(C=C4)I

Origin of Product

United States

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